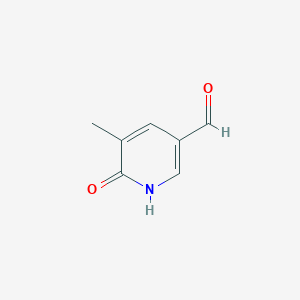
6-Hydroxy-5-methylnicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-5-methylnicotinaldehyde is a chemical compound with the molecular formula C7H7NO2 . It is also known by other names such as 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxaldehyde and 1,6-Dihydro-5-methyl-6-oxo-3-pyridinecarboxaldehyde . The compound appears as a colorless to yellow to yellow-brown sticky oil to solid or liquid .
Molecular Structure Analysis
The molecular structure of 6-Hydroxy-5-methylnicotinaldehyde includes a total of 17 bonds. There are 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), 1 aromatic hydroxyl, and 1 Pyridine .Scientific Research Applications
Enzyme-Catalyzed Synthesis : 6-Hydroxy-5-methylnicotinaldehyde can be involved in enzyme-catalyzed synthetic processes. For instance, enantioselective transesterification catalyzed by lipase from Candida antarctica was used to synthesize enantiomers of 6-methylbicyclo[4.1.0]hept-2-ene-1,2-dicarbaldehyde, an analogue of bioactive sesquiterpene isovelleral, starting from a related compound (Gustafsson, Sandström, & Sterner, 1995).
Synthesis of Pheromones : Compounds similar to 6-Hydroxy-5-methylnicotinaldehyde have been synthesized for their potential use as alarm and sex pheromones in astigmatid mites. A study details the facile synthesis of 2-Hydroxy-6-methylbenzaldehyde, demonstrating its importance in the development of practical applications for these pheromones (Noguchi, Mori, Kuwahara, & Sato, 1997).
Transformation by Anaerobic Bacteria : Metabolically stable anaerobic bacteria can transform similar aldehydes, like halogenated aromatic aldehydes, into carboxylic acids. This process, which includes partial reduction of the aldehyde group, is significant for understanding the environmental transformation of these compounds (Neilson, Allard, Hynning, & Remberger, 1988).
Colorimetric Assay Development : Related compounds have been used in the development of colorimetric assays. For example, 1-methyl-2-phenylindole reacts with malondialdehyde and 4-hydroxyalkenals, similar in structure to 6-Hydroxy-5-methylnicotinaldehyde, to yield a chromophore. This reaction is important in assays for lipid peroxidation (Gérard-Monnier, Erdelmeier, Régnard, Moze-Henry, Yadan, & Chaudière, 1998).
Green Chemistry Applications : In the realm of green chemistry, similar compounds are used as catalysts in the synthesis of complex organic molecules. For example, isonicotinic acid, structurally related to 6-Hydroxy-5-methylnicotinaldehyde, was used as a dual and biological organocatalyst in the preparation of certain pyranopyrazoles (Zolfigol, Tavasoli, Moosavi‐Zare, Moosavi, Kruger, Shiri, & Khakyzadeh, 2013).
Pharmacological Research : The complex compound of 5-hydroxy-6-methyluracil, a derivative of 6-Hydroxy-5-methylnicotinaldehyde, showed hepatoprotective efficacy in experimental models. This suggests its potential in developing treatments for liver-related diseases (Repina, Karimov, Baygildin, Timasheva, Khusnutdinova, Gimadieva, Musina, & Smolyankin, 2020).
DNA Modification Studies : Research on related compounds like 5-Methylcytosine, which can be converted to 5-Hydroxymethylcytosine, is crucial in understanding epigenetic regulation. This transformation plays a significant role in genomic DNA modifications and is a key area in molecular biology research (Tahiliani, Koh, Shen, Pastor, Bandukwala, Brudno, Agarwal, Iyer, Liu, Aravind, & Rao, 2009).
Safety And Hazards
properties
IUPAC Name |
5-methyl-6-oxo-1H-pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-2-6(4-9)3-8-7(5)10/h2-4H,1H3,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSDICQRAWACOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CNC1=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-5-methylnicotinaldehyde | |
CAS RN |
1289194-02-0 |
Source


|
| Record name | 6-hydroxy-5-methylpyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



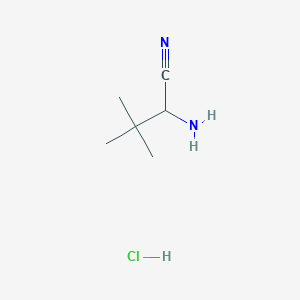
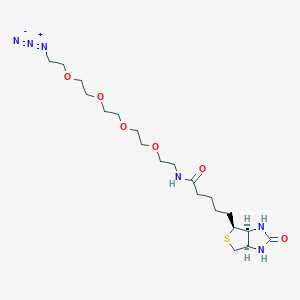
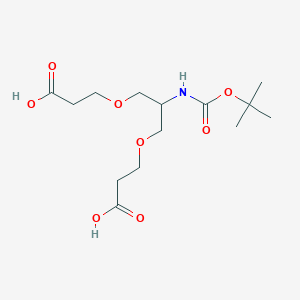
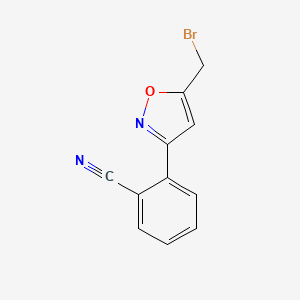
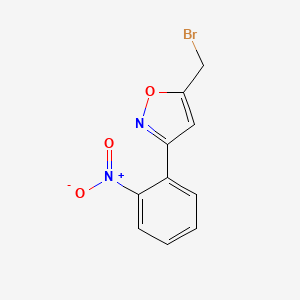
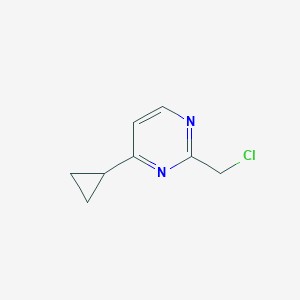
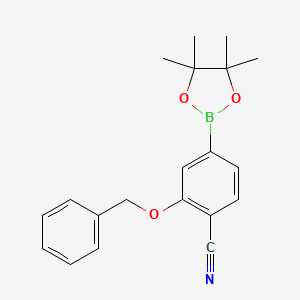

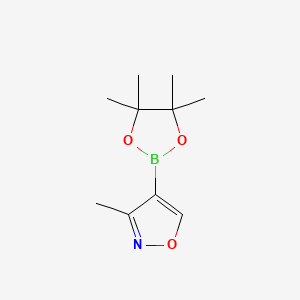

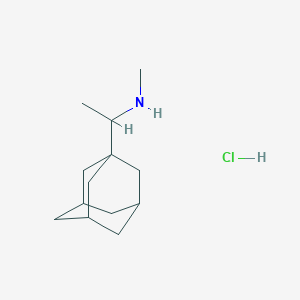
![5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1379909.png)